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Rociletinib Clinical Trial Outcomes

Rociletinib (CO-1686) was an oral, mutant-selective, third-generation EGFR-TKI investigated for treating

EGFR T790M-mutant NSCLC. Key outcomes from its primary clinical trials are summarized below.

Trial
Name/Phase

Patient
Population

Primary Endpoints & Key
Outcomes

Notable Adverse Events
(AEs)

| TIGER-X (Phase I/II) [1] Dose-finding | EGFR-mutated NSCLC progressed after 1st/2nd gen EGFR TKI |

ORR (T790M+): 59% (centrally confirmed); DCR: 93% ORR (T790M-): 29%; DCR: 59% Median PFS

(T790M+): 13.1 months Median PFS (T790M-): 5.6 months | Hyperglycemia (47-57% all-grade; 22-29%

Gr≥3) Diarrhea (22-57% all-grade) Nausea (35-44% all-grade) QTc prolongation (12-26% all-grade; 8%

Gr≥3) | | TIGER-2 (Phase II) [1] Expansion | EGFR T790M+ NSCLC | ORR (500mg BID): 23% ORR

(625mg BID): 32% Median DoR (500mg BID): 9.1 months Median DoR (625mg BID): 8.8 months |

Similar AE profile to TIGER-X; hyperglycemia was a predominant Gr≥3 AE. |

Experimental Protocols Overview

For the trials mentioned above, the key methodological details were as follows:
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Study Design: The TIGER-X trial was a phase I/II, open-label, multicenter study. It consisted of a

phase I dose-escalation component followed by a phase II expansion part [1].
Patient Population: The study enrolled patients with advanced EGFR-mutated NSCLC who had

progressed after previous treatment with first- or second-generation EGFR TKIs. T790M mutation
status was required for the phase II expansion cohort [1].

Intervention: Patients received Rociletinib orally at various twice-daily (BID) doses. The
development involved two formulations: an initial free-base and a later hydrogen bromide (HBr) salt

form designed to improve the pharmacokinetic profile [1].
Primary Objectives:

Phase I: To determine the safety, toxicity profile, and pharmacokinetic characteristics of
Rociletinib [1].

Phase II: To assess the Objective Response Rate (ORR) and Duration of Response (DoR)
[1].

Secondary/Exploratory Endpoints: These included Progression-Free Survival (PFS), Overall
Survival (OS), Quality of Life (QoL), and biomarker analyses [1].

Biomarker Analysis: The TIGER-X trial included correlative studies using liquid biopsy. Plasma
samples were analyzed via the cobas EGFR Mutation Test, demonstrating a 64% positive percent

agreement with tumor tissue results for detecting T790M mutation [1].

Reasons for Discontinuation of Development

The clinical development of Rociletinib was terminated in May 2016. The decision was based on a pooled

analysis of data from the TIGER-X and TIGER-2 trials submitted to the U.S. FDA [1].

Insufficacy in Larger Dataset: The initial promising response rates were not sustained when more
mature data from a larger pool of patients were analyzed. The confirmed ORR was lower than initially

reported [1] [2].
Significant Adverse Events: The high incidence of treatment-related hyperglycemia and QTc
prolongation raised concerns about the drug's safety profile and manageability [1] [2].
FDA Decision: The U.S. FDA decided not to grant accelerated approval for Rociletinib. Following

this, the sponsor terminated all ongoing clinical studies and withdrew its marketing applications [1].

The following diagram illustrates Rociletinib's path from clinical development to its eventual

discontinuation.
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Phase I/II TIGER-X Trial

FDA Breakthrough Therapy
Designation (May 2014)

Phase II TIGER-2 Trial

Pooled Data Analysis
(Lower confirmed ORR)

Development Terminated
(May 2016)

Significant Safety Signals
(Hyperglycemia, QTc Prolongation)
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Interpretation of Clinical Data

When interpreting Rociletinib's clinical data, consider these points:

The initial high ORR of 59% in the TIGER-X trial was based on a smaller subset of patients with
centrally confirmed T790M+ tumors. Subsequent analysis of a larger patient population showed a

confirmed ORR of 32%, which was a key factor in the FDA's decision [1].
The T790M mutation was detected via liquid biopsy in some study cohorts, showing high

specificity but lower sensitivity compared to tissue biopsy, particularly in patients with intrathoracic
disease. This may have influenced patient selection and outcome assessments [1].

Compared to Osimertinib, Rociletinib had poorer central nervous system (CNS) penetration,
limiting its efficacy in treating brain metastases, a common complication in EGFR-mutant NSCLC [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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